Lunacridine

Topoisomerase II Inhibition DNA Decatenation Assay Cancer Pharmacology

Lunacridine (CAS 83-58-9) is a naturally occurring quinoline alkaloid (C₁₇H₂₃NO₄, MW 305.37) originally isolated from the bark of Lunasia amara (syn. L.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 83-58-9
Cat. No. B1216684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLunacridine
CAS83-58-9
Synonymslunacridine
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=C(C2=C(C(=CC=C2)OC)N(C1=O)C)OC)O
InChIInChI=1S/C17H23NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10,13,19H,9H2,1-5H3/t13-/m1/s1
InChIKeyVRMGQDHQTYUISY-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lunacridine (83-58-9) Procurement Guide: Quinoline Alkaloid Baseline for DNA-Targeted Research


Lunacridine (CAS 83-58-9) is a naturally occurring quinoline alkaloid (C₁₇H₂₃NO₄, MW 305.37) originally isolated from the bark of Lunasia amara (syn. L. costulata) [1]. It is classified as a DNA intercalator and human topoisomerase II inhibitor, with its bioactive (+)-R enantiomer exhibiting specific optical rotation [α]²⁵⁵⁸⁹ +28.1° (c = 0.935 in ethanol) and melting point 86-87 °C [2]. Key physiochemical identifiers include InChIKey VRMGQDHQTYUISY-CYBMUJFWSA-N and UNII 2LL4O86GNH [3]. Its planar cationic structure drives dual antibacterial and anticancer bioactivity [4].

Why Generic Quinoline Substitution Fails for Lunacridine (83-58-9): Quantitative Activity Boundaries


Substitution of Lunacridine with structurally related Lunasia alkaloids (e.g., lunacrine, lunamarine) or generic DNA intercalators (e.g., ethidium bromide, doxorubicin) is not supportable without independent validation, because these comparators diverge in key parameters: (i) DNA intercalation potency differs by orders of magnitude (ethidium displacement EC₅₀ of 220–600 µM vs. sub-µM for clinical intercalators) [1]; (ii) human topoisomerase II inhibition is Lunacridine-specific in this alkaloid sub-class (IC₅₀ < 5 µM) [1]; (iii) CYP2D6 inhibition profiles differ substantially—lunamarine inhibits CYP2D6 with IC₅₀ = 1.8 µM, a property absent in Lunacridine [2]; and (iv) the native compound is chemically unstable, cyclising at room temperature, which directly impacts assay reproducibility unless the 2′-O-trifluoroacetyl derivative is used [1].

Lunacridine (83-58-9) Product-Specific Quantitative Evidence Guide


Human Topoisomerase II Inhibition Potency: Lunacridine vs. In-Class Alkaloids

Lunacridine is a validated inhibitor of human topoisomerase II with an IC₅₀ < 5 µM measured in a kDNA decatenation assay [1]. No comparable topoisomerase II inhibition data exist for the closest structural analogs lunacrine or lunamarine, establishing Lunacridine as the unique topoisomerase-targeting scaffold within the Lunasia alkaloid family [2]. Clinical topoisomerase II inhibitor doxorubicin achieves complete enzyme inhibition at lower concentrations but carries well-documented cardiotoxicity not associated with the Lunacridine scaffold [3].

Topoisomerase II Inhibition DNA Decatenation Assay Cancer Pharmacology

DNA Intercalation Activity: Lunacridine vs. 2′-O-Trifluoroacetyl Derivative in Ethidium Displacement Assay

In a head-to-head ethidium bromide displacement assay, Lunacridine (native form) achieved 50% decrease in ethidium–DNA fluorescence at 0.22 mM (220 µM), while the 2′-O-trifluoroacetyl derivative required 0.6 mM (600 µM) [1], representing a 2.7-fold weaker intercalation for the stabilized derivative. A related doctoral study using slightly different conditions reported 50% binding at 220 µM [2]. For calibration, the clinical DNA intercalator ethidium bromide itself shows an approximate Kd of 0.1–1 µM [3], indicating Lunacridine is approximately 220–2,200-fold weaker as a DNA intercalator.

DNA Intercalation Ethidium Bromide Displacement Fluorescence Quenching

Antibacterial Activity: Lunacridine MIC Against S. aureus vs. Clinical Quinolones

Lunacridine exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL (~210 µM) against Staphylococcus aureus NCTC 6571 [1]. In a resistance-context experiment, a ciprofloxacin-resistant strain of Streptococcus pneumoniae was included; Lunacridine retained activity, suggesting a topoisomerase-targeting mechanism distinct from fluoroquinolone antibiotics [1]. By comparison, ciprofloxacin's MIC against susceptible S. aureus is approximately 0.25–0.5 µg/mL [2], making Lunacridine approximately 128–256-fold less potent as an antibacterial agent.

Antibacterial MIC Staphylococcus aureus Quinolone Antibiotics

Cytotoxicity Profile: Lunacridine IC₅₀ Against P388 Murine Leukemia vs. Predicted DNA Binding Energy

Lunacridine demonstrated moderate cytotoxicity against P388 murine leukemia cells with an IC₅₀ of 39.52 µg/mL (129.41 µM) [1]. Computational docking predicted a DNA binding energy of −6.22 kcal/mol for Lunacridine compared to −16.37 kcal/mol for the reference ligand bis-thiazole [1], indicating substantially weaker DNA affinity. This 10.15 kcal/mol difference in predicted binding energy correlates with the modest observed cytotoxicity, positioning Lunacridine as a 'fragment-like' or scaffold-mining starting point rather than a development-ready lead. For context, doxorubicin's IC₅₀ against P388 is approximately 0.01–0.05 µM [2], representing a > 2,500-fold potency gap.

Cytotoxicity P388 Leukemia Molecular Docking ADMET

Enantiomeric Purity and Stereochemical Identity: (R)-(+)-Lunacridine vs. (±)-Racemate vs. (S)-(−)-Form

The naturally occurring bioactive form is exclusively (R)-(+)-Lunacridine, as confirmed by enantioselective synthesis achieving 97.3% enantiomeric excess (e.e.) via a chiron approach starting from L-valine and D-mannitol [1]. Physical constants for the (+)-R form are: melting point 86–87 °C, [α]²⁵⁵⁸⁹ +28.1° (c = 0.935 in ethanol) [2]. The racemic (±)-form (CAS 52306-35-1) melts at 72–74 °C with distinct UV maxima (239, 258, 285, 292, 333 nm) [2]. The (S)-(−)-form is a synthetic product with divergent bioactivity [3].

Enantiomeric Purity Asymmetric Synthesis Chiral Chromatography Optical Rotation

CYP2D6 Off-Target Liability: Lunacridine vs. Lunamarine Selectivity Profile

Among acridone alkaloids isolated from Lunasia amara, lunamarine showed mechanism-based CYP2D6 inhibition with IC₅₀ = 1.8 µM, whereas Lunacridine was not reported as a CYP2D6 inhibitor in the same study [1]. This selectivity distinction is critical: CYP2D6 inhibition is a major liability causing clinically significant drug–drug interactions [2]. Lunacridine thus offers a topoisomerase II inhibitory scaffold without the CYP2D6 off-target risk observed in its structural congener lunamarine.

CYP2D6 Inhibition Drug–Drug Interaction Off-Target Selectivity ADMET

Lunacridine (83-58-9) Research and Industrial Application Scenarios


Scaffold-Mining for Non-Anthracycline Topoisomerase II Inhibitor Development

Medicinal chemistry groups seeking novel topoisomerase II inhibitor scaffolds distinct from anthracyclines (doxorubicin) or epipodophyllotoxins (etoposide) can use Lunacridine as a starting template. Its documented human topoisomerase II IC₅₀ < 5 µM [1] establishes mechanism-of-action validity, while its lack of CYP2D6 inhibition (in contrast to congener lunamarine, IC₅₀ = 1.8 µM [2]) provides a favorable selectivity profile for lead optimization. Computational docking (predicted DNA binding energy −6.22 kcal/mol [3]) provides a quantitative baseline for structure-based design iterations.

Antibacterial Resistance Mechanism Studies with a Non-Fluoroquinolone Quinoline Probe

Microbiology laboratories studying quinolone resistance mechanisms can deploy Lunacridine as a structurally distinct quinoline probe. Its MIC of 64 µg/mL against S. aureus [1] and retained activity against ciprofloxacin-resistant S. pneumoniae [1] make it suitable for cross-resistance profiling experiments. The 128–256-fold potency gap versus ciprofloxacin [4] ensures that Lunacridine serves as a tool compound for target validation rather than a development candidate.

DNA Intercalation Reference Standard for Natural Product-Derived Intercalator Studies

Biophysical chemistry groups requiring a naturally derived, quinoline-based DNA intercalator with well-characterized, moderate affinity can utilize Lunacridine. The ethidium displacement EC₅₀ of 0.22 mM [1] provides a calibrated activity readout useful as a baseline comparator for newly isolated natural product intercalators or synthetic analogs. The availability of a stabilized 2′-O-trifluoroacetyl derivative (EC₅₀ = 0.6 mM [1]) allows researchers to experimentally compensate for the native compound's room-temperature instability.

Chiral Alkaloid Method Development and Enantiopurity Verification

Analytical chemistry and natural product quality control laboratories can use Lunacridine as a chiral resolution reference. The (R)-(+)-form shows [α]²⁵⁵⁸⁹ +28.1° and melting point 86–87 °C, while the (±)-racemate melts at 72–74 °C and is optically inactive [5], providing clear orthogonal identity verification endpoints. Enantioselective synthesis protocols achieving 97.3% e.e. [6] establish practical purity benchmarks for batch quality assessment.

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